molecular formula C9H5FO2 B2451516 5-Ethynyl 2-fluoro-benzoic acid CAS No. 1849285-25-1

5-Ethynyl 2-fluoro-benzoic acid

Cat. No.: B2451516
CAS No.: 1849285-25-1
M. Wt: 164.135
InChI Key: OASAPTMXJNBWBD-UHFFFAOYSA-N
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Description

5-Ethynyl 2-fluoro-benzoic acid: is an aromatic organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoic acid core. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of palladium catalysts, boronic acids, and appropriate bases in an inert atmosphere.

Industrial Production Methods: Industrial production of 5-Ethynyl 2-fluoro-benzoic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl 2-fluoro-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive reactions to completion.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce carbonyl derivatives.

Scientific Research Applications

Biology and Medicine: The compound’s unique structural features make it a candidate for the development of new drugs and diagnostic agents. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced biological activity .

Industry: In the industrial sector, 5-Ethynyl 2-fluoro-benzoic acid is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Ethynyl 2-fluoro-benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity for target molecules. The fluorine atom can enhance the compound’s stability and bioavailability by altering its electronic properties .

Comparison with Similar Compounds

Uniqueness: 5-Ethynyl 2-fluoro-benzoic acid is unique due to the presence of both an ethynyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-ethynyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASAPTMXJNBWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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